molecular formula C9H14O3 B1267900 Ethyl 1-methyl-2-oxocyclopentanecarboxylate CAS No. 5453-88-3

Ethyl 1-methyl-2-oxocyclopentanecarboxylate

Cat. No.: B1267900
CAS No.: 5453-88-3
M. Wt: 170.21 g/mol
InChI Key: UIZCVGDHOSROCR-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone, featuring an ethyl ester group and a methyl group attached to the cyclopentanone ring. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

Ethyl 1-methyl-2-oxocyclopentanecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidation reactions catalyzed by cobalt (II) Schiff’s base complexes

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions can lead to changes in gene expression and other molecular processes, providing insights into the compound’s effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have varying effects depending on the duration of exposure and the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell. These interactions can influence its accumulation and activity in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell, providing insights into its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-2-oxocyclopentanecarboxylate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The pathways involved can include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclopentanecarboxylate: Similar in structure but lacks the methyl group at the 1-position.

    Methyl 2-oxocyclopentanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 1-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of both the ethyl ester and the methyl group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

ethyl 1-methyl-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-12-8(11)9(2)6-4-5-7(9)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZCVGDHOSROCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280842
Record name Ethyl 1-methyl-2-oxocyclopentanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-88-3
Record name 5453-88-3
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Record name Ethyl 1-methyl-2-oxocyclopentanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methyl-2-oxocyclopentane-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a suspension of ethyl 2-oxocyclopentanecarboxylate (20.3 g, 0.130 mol) and K2CO3 (53.8 g, 0.390 mol) in acetone (90 mL) was added MeI (36.9 g, 0.250 mol) at ambient temperature. The reaction mixture was stirred for 30 min at ambient temperature and then heated under reflux for 1 h. Acetone was removed under reduced pressure and diethyl ether (200 mL) was added to the residue. The resulting mixture was stirred for 15 min and filtered. The filtrate was concentrated under reduced pressure followed by distillation under vacuum to afford ethyl 1-methyl-2-oxocyclopentanecarboxylate (20.5 g, 92% yield).
Quantity
20.3 g
Type
reactant
Reaction Step One
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Quantity
53.8 g
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Reaction Step One
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90 mL
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solvent
Reaction Step One
Name
Quantity
36.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under vigorously agitation, 20.3 g of ethyl 2-oxocyclopentane carboxylate was added to 53.8 g of fine powdery anhydrous potassium carbonate, and after stirring for several minutes, to the mixture was added 90 ml of acetone. The reaction mixture was further stirred for 15 to 30 minutes at room temperature, then to the mixture was dropwise added 36.9 g of methyl iodide. Upon the completion of the addition, the reaction mixture was heated for reflux for 1 hour. The solvent was removed under reduced pressure, and the solid residue was washed with diethyl ether. The washing liquor was collected and washed with water. After removing the solvent, 22.0 g of pale yellow liquid was obtained. The liquid was distilled under reduced pressure, and 20.9 g of colorless liquid as a distillate cut of 131-133° C./39 mmHg was collected. Yield: 94.6%.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
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Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
94.6%

Synthesis routes and methods III

Procedure details

When the thallous salts of ethyl acetoacetate, 2-carbethoxycyclopentanone, ethyl benzoylacetate, and ethyl 2-methylbenzoylacetate, prepared according to Example 1, are refluxed with methyl iodide as described in Example 1 for periods of about 4, 9, 4, and 14 hours, respectively, ethyl 2-methylacetoacetate (b.p. 82°/25 mm.), 2-methyl- 2-carbethoxy-cyclopentanone (b.p. 124°-126°/35 mm.), ethyl 2-methylbenzoyl acetate (b.p. 96°-97°/0.25 mm.), and ethyl 2,2-dimethylbenzoyl-acetate (b.p. 98°-100°/0.35 mm.), respectively, are obtained in quantitative yield.
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Synthesis routes and methods IV

Procedure details

To a stirred suspension of dry potassium carbonate (16.64 g, 120.4 mmol) in dry acetone (200 mL) under argon was added ethyl 2-oxocyclopentanecarboxylate (9.40 g, 60.2 mmol) followed by methyl iodide (7.5 mL, 120.4 mmol). The reaction was heated to reflux for 3 hours and then another portion of methyl iodide (7.5 mL, 120.4 mmol) was added and the reaction was refluxed overnight. The reaction mixture was cooled and then filtered through a silica gel pad and the solid was washed with acetone (100 mL×3). The organic phase was concentrated under reduced pressure and the residue dispersed in acetone (200 mL) and filtered. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate=100/1->50/1) to afford the title compound as a colorless liquid (8.35 g, Yield: 82%). 1H NMR (400 MHz, CDCl3) δ 4.22-4.10 (m, 2H), 2.57-2.40 (m, 2H), 2.36-2.27 (m, 1H), 2.11-2.00 (m, 1H), 1.98-1.83 (m, 2H), 1.31 (s, 3H), 1.25 (t, J=7.0 Hz, 3H) ppm.
Quantity
16.64 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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